5-Aminothiazole-2-carboxylic acid
Overview
Description
5-Aminothiazole-2-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an amino group at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of 5-Aminothiazole-2-carboxylic acid and its derivatives are a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These compounds have shown potent and selective nanomolar inhibitory activity against these targets .
Mode of Action
This compound interacts with its targets by inhibiting their activity. This inhibition is achieved through the compound’s interaction with the targets’ enzymes, leading to changes in their function . The compound’s mode of action is similar to that of other 2-aminothiazole derivatives, which are known to inhibit multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those related to cancer cell proliferation. By inhibiting the activity of key enzymes in these pathways, the compound can disrupt the proliferation of cancer cells . .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. This is achieved through the compound’s interaction with its targets and the subsequent changes in their function . The compound’s inhibitory effect on its targets leads to a decrease in the proliferation of cancer cells, thereby potentially slowing the progression of the disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-aminothiazole-2-carboxylic acid can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thiourea. Another method is the Cook-Heilbron synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs optimized versions of the Hantzsch or Cook-Heilbron methods to ensure high yield and purity. Reaction conditions such as temperature, solvent, and pH are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 5-Aminothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitrothiazole derivatives.
Reduction: Thiazole alcohols.
Substitution: Various substituted thiazoles depending on the substituent used.
Scientific Research Applications
5-Aminothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Aminothiazole: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.
5-Aminothiazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at the 4-position, leading to different chemical properties and reactivity.
2-Amino-4-methylthiazole: Contains a methyl group at the 4-position, which can influence its biological activity and chemical behavior.
Uniqueness: 5-Aminothiazole-2-carboxylic acid is unique due to the specific positioning of its functional groups, which allows for a wide range of chemical modifications and biological activities.
Properties
IUPAC Name |
5-amino-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-2-1-6-3(9-2)4(7)8/h1H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKICIWSHIXJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70292718 | |
Record name | 5-Aminothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500290-48-2 | |
Record name | 5-Aminothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70292718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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